Pembrolizumab - 1374853-91-4

Pembrolizumab

Catalog Number: EVT-1481699
CAS Number: 1374853-91-4
Molecular Formula: NA
Molecular Weight: NA
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pembrolizumab is a humanized monoclonal antibody that plays a significant role in cancer immunotherapy research. [] It specifically targets the programmed cell death protein 1 (PD-1) receptor found on T cells. [, ] This receptor, upon binding with its ligands PD-L1 and PD-L2, normally functions to inhibit T cell activity and prevent excessive immune responses. [, ]

Future Directions
  • Biomarker Identification: Continued research is needed to identify predictive biomarkers for response to Pembrolizumab, allowing for more personalized and effective treatment strategies. [, , , , , , ] This could include investigating genomic, metabolic, and proteomic markers, as well as the role of tumor microenvironment and immune cell infiltration. [, , , ]
  • Combination Therapies: Further investigation into combining Pembrolizumab with other targeted therapies, chemotherapy, or novel immunotherapeutic agents is crucial to improve efficacy and potentially overcome resistance. [, , , , , , , ]
  • Optimization of Treatment Regimens: Exploring personalized dosing strategies, including weight-based and extended dosing intervals, could enhance patient convenience and potentially reduce costs. []
  • Long-Term Safety and Efficacy: Continued monitoring of long-term safety and efficacy in real-world settings is important to fully understand the benefits and potential risks of Pembrolizumab. [, ]
Synthesis Analysis

The synthesis of pembrolizumab involves several advanced biotechnological methods. Initially, the variable regions from a murine anti-human PD-1 antibody are grafted onto a human immunoglobulin G4 kappa isotype framework. This process includes the introduction of a stabilizing mutation (S228P) in the Fc region to enhance stability and reduce immunogenicity.

The production can be achieved through recombinant DNA technology, where Chinese hamster ovary cells are commonly used as expression systems. The cells are transfected with plasmids containing the genetic sequences for both heavy and light chains of the antibody, followed by selection and amplification of positive clones. The harvested antibodies are then purified using affinity chromatography techniques, such as Protein A affinity chromatography, to isolate pembrolizumab from other cellular proteins.

Molecular Structure Analysis

Pembrolizumab has a complex molecular structure characteristic of monoclonal antibodies. Its molecular formula is approximately C6462H9970N1716O1994S44. The structure comprises two identical heavy chains and two identical light chains linked by disulfide bonds, forming a Y-shaped molecule. The heavy chains contain variable regions responsible for antigen binding and constant regions that mediate immune functions.

Key Structural Data:

  • Molecular Weight: Approximately 146 kDa
  • Isoelectric Point: Around 8.0
  • Amino Acid Composition: Contains 236 amino acids in each light chain and 450 amino acids in each heavy chain.
Chemical Reactions Analysis

Technical Details:

  • Binding Affinity: Pembrolizumab exhibits high affinity for PD-1, with an equilibrium dissociation constant (K_d) in the low nanomolar range.
  • Stability: The antibody maintains structural integrity under physiological conditions, which is critical for its therapeutic efficacy.
Mechanism of Action

The mechanism of action of pembrolizumab centers on its ability to inhibit the PD-1 pathway. By binding to the PD-1 receptor on T cells, pembrolizumab prevents PD-L1 and PD-L2 from engaging with PD-1, which normally downregulates T-cell activity.

Process:

  1. T-cell Activation: In normal conditions, PD-L1 binding to PD-1 inhibits T-cell activation.
  2. Inhibition by Pembrolizumab: Pembrolizumab blocks this interaction, allowing T-cells to remain active.
  3. Tumor Attack: Activated T-cells can then recognize and destroy cancer cells expressing PD-L1.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Clear to slightly opalescent solution
  • pH: Typically around 6 to 7
  • Storage Conditions: Should be stored at 2°C to 8°C; do not freeze.

Chemical Properties:

Relevant Data:

Stability studies indicate that pembrolizumab retains its potency over time when stored correctly, which is crucial for maintaining its therapeutic effectiveness during treatment regimens.

Applications

Pembrolizumab has significant applications in oncology as a therapeutic agent. It is approved for use in various cancers including:

  • Melanoma: Treatment of unresectable or metastatic melanoma.
  • Non-Small Cell Lung Cancer: For patients whose tumors express PD-L1.
  • Hodgkin Lymphoma: In cases where patients have relapsed after other treatments.
  • Head and Neck Cancers: As a first-line treatment option.

Molecular Mechanisms of Pembrolizumab Action

PD-1/PD-L1 Immune Checkpoint Axis in Tumor Immune Evasion

The PD-1/PD-L1 axis serves as a critical immunosuppressive pathway exploited by tumors to evade immune surveillance. Programmed Death-1 (PD-1; CD279), a member of the CD28/CTLA-4 superfamily, is expressed on activated T cells, B cells, monocytes, and natural killer (NK) cells. Its primary ligand, PD-L1 (CD274/B7-H1), is constitutively expressed on antigen-presenting cells (APCs) and induced on tumor cells under inflammatory conditions. Upon PD-1–PD-L1 engagement, phosphorylation of immunoreceptor tyrosine-based switch motif (ITSM) and immunoreceptor tyrosine-based inhibitory motif (ITIM) domains in PD-1’s cytoplasmic tail recruits Src homology region 2 domain-containing phosphatase-2 (SHP-2). This phosphatase dephosphorylates key components of the T-cell receptor (TCR) signaling cascade (e.g., CD3ζ, ZAP70) and co-stimulatory receptor CD28, attenuating T-cell activation, proliferation, and cytokine production (e.g., IL-2) [1] [4].

Tumor cells exploit this pathway by upregulating PD-L1, which binds PD-1 on tumor-infiltrating lymphocytes (TILs), inducing T-cell exhaustion—a state characterized by progressive loss of effector function and expression of inhibitory receptors (e.g., TIM-3, LAG-3). This creates an immunosuppressive tumor microenvironment (TME) that facilitates immune evasion [4] [7]. Blockade of PD-1/PD-L1 with pembrolizumab disrupts this interaction, reversing T-cell dysfunction and restoring antitumor immunity.

Table 1: Key Molecules in the PD-1/PD-L1 Immune Checkpoint Pathway

MoleculeStructure/FeaturesFunction in Immune Evasion
PD-1 (CD279)Immunoglobulin variable (IgV) domain; transmembrane region; cytoplasmic ITIM/ITSM motifsSuppresses TCR/CD28 signaling via SHP-2 recruitment; induces T-cell exhaustion
PD-L1 (CD274)IgV-like and IgC-like domains; broadly expressed on immune/tumor cellsEngages PD-1 to inhibit T-cell activation; promotes Treg differentiation
SHP-2Tyrosine phosphatase with N-SH2, C-SH2, and PTP domainsDephosphorylates TCR-associated kinases (e.g., ZAP70) and CD28
Exhausted T cellsHigh expression of multiple inhibitory receptors (PD-1, TIM-3, LAG-3)Loss of effector function; reduced cytokine production; persistent in TME

Structural Biology of Pembrolizumab: Humanized IgG4-Kappa Monoclonal Antibody Design

Pembrolizumab is a humanized monoclonal antibody (mAb) of the IgG4/kappa isotype, engineered to minimize immunogenicity and effector functions. Its design incorporates a stabilizing serine-to-proline mutation at position 228 (S228P) in the IgG4 hinge region to prevent half-antibody exchange. The antibody’s complementarity-determining regions (CDRs) confer high specificity for the PD-1 receptor, binding with an affinity (KD) of 29 pM—significantly higher than PD-1’s natural ligands (PD-L1/L2) [1] [6].

Structural analyses reveal that pembrolizumab binds the PD-1 IgV-like domain at a distinct epitope overlapping the PD-L1 binding interface. This sterically hinders PD-L1 engagement, preventing PD-1 activation. Unlike IgG1 antibodies, IgG4’s Fc region exhibits low affinity for Fcγ receptors (FcγRs) and complement component C1q, reducing antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). This design minimizes unintended depletion of PD-1–expressing immune cells (e.g., activated T cells) while preserving checkpoint blockade efficacy [5] [6] [10].

Table 2: Structural and Functional Attributes of Pembrolizumab

AttributeDescriptionBiological Significance
Antibody typeHumanized IgG4κ with S228P mutationPrevents Fab-arm exchange; enhances stability
Target affinityKD = 29 pM for PD-1100-fold higher affinity than PD-L1
Binding epitopeIgV-like domain of PD-1Competes with PD-L1/PD-L2; steric hindrance
Fc effector functionLow FcγR/C1q bindingMinimizes ADCC/CDC against PD-1+ T cells
ValencyMonovalent bindingPrevents receptor clustering artifacts

Pharmacodynamic Modulation of T-Cell Exhaustion and Reactivation

Pembrolizumab reverses T-cell exhaustion through transcriptional, metabolic, and epigenetic reprogramming. Exhausted CD8+ T cells (TEX) exhibit upregulated PD-1, TOX, and EOMES, coupled with diminished TCF1 and mitochondrial function. Pembrolizumab disrupts PD-1–mediated suppression, reactivating the PI3K-AKT-mTOR axis and enhancing glycolytic capacity and oxidative phosphorylation. This metabolic shift restores T-cell proliferation and effector functions (e.g., IFN-γ, granzyme B secretion) [4] [7] [10].

Single-cell RNA sequencing in head and neck squamous cell carcinoma (HNSCC) reveals pembrolizumab expands progenitor TEX (TCF1+PD-1+) populations, which differentiate into effector-like subsets. Epigenetic remodeling—mediated by reduced H3K27me3 marks at effector gene loci (e.g., IFNG, TNF)—further sustains T-cell reactivation. Additionally, pembrolizumab indirectly enhances dendritic cell (DC) maturation and antigen presentation by reducing PD-1–mediated immunosuppression in the TME [6] [7] [10].

Table 3: Biomarkers of T-Cell Exhaustion and Reactivation

T-Cell StateKey MarkersFunctional Changes Post-Pembrolizumab
Progenitor exhaustedTCF1+, PD-1+, CD28+Proliferate and differentiate into effector subsets
Terminally exhaustedTIM-3+, LAG-3+, TOX+Reduced frequency; partial functional recovery
Effector memoryCD62L, CD44+, GzmB+Increased cytotoxicity and cytokine production
Mitochondrial fitnessPGC-1α+, ROSlowEnhanced oxidative phosphorylation and ATP synthesis

Role of PD-L1 Expression Heterogeneity in Tumor Microenvironment

PD-L1 expression exhibits spatiotemporal heterogeneity across tumor types, influencing pembrolizumab’s efficacy. In HNSCC, PD-L1 is enriched at invasive fronts and on cancer stem-like cells (CSCs), driven by IFN-γ–JAK/STAT signaling and genomic alterations (e.g., 9p24.1 amplification). Spatial transcriptomics identifies "immune desert" phenotypes (absent TILs) and "immune excluded" phenotypes (TILs trapped in stroma), both associated with low PD-L1 expression and reduced pembrolizumab response [7] [9].

Notably, PD-L1+ tumors in KEYNOTE-689 (HNSCC trial) showed a 27% reduction in recurrence risk with pembrolizumab versus standard care. However, membranous PD-L1 expression alone is an imperfect biomarker; extracellular vesicle (EV)-encapsulated PD-L1 and soluble PD-L1 contribute to systemic immunosuppression. Stromal elements—e.g., cancer-associated fibroblasts (CAFs) via TGF-β—induce PD-L1 tumor cells to resist immune killing, highlighting the need for multidimensional biomarkers [5] [7] [9].

Table 4: PD-L1 Heterogeneity and Clinical Implications

Heterogeneity FactorImpact on TMEClinical Correlation
Spatial distributionHigher at invasive fronts; CSC enrichmentInvasive fronts predict response; CSCs evade immunity
Immune phenotypes"Desert" (no TILs); "Excluded" (stromal TILs)"Desert" correlates with primary resistance
Soluble/EV PD-L1Systemic suppression of T cellsAssociated with metastasis and resistance
IFN-γ inducibilityDynamic PD-L1 upregulation post-therapyAdaptive resistance mechanisms
Stromal signalingCAF-derived TGF-β induces PD-L1 subsetsContributes to heterogeneous responses

Cross-Talk Between PD-1 Inhibition and Co-Stimulatory Pathways (e.g., CD28, CTLA-4)

Pembrolizumab synergizes with co-stimulatory pathways by resetting the immune synapse’s balance. PD-1 inhibition augments CD28-mediated co-stimulation by preserving CD28 phosphorylation and PI3K-AKT activation. Conversely, CTLA-4 competes with CD28 for B7 ligands (CD80/CD86), and pembrolizumab counteracts CTLA-4–induced Treg suppressive functions. Preclinical data show dual α-PD-1/α-CTLA-4 blockade enhances T-cell priming in lymph nodes and effector function in tumors [7] [10].

Combination strategies leverage cross-talk between pathways:

  • CD28 co-stimulation: Pembrolizumab restores CD28’s role in lipid raft stabilization, improving TCR signal amplification.
  • CTLA-4 blockade: Reduces Treg-mediated suppression and increases CD80/86 availability for CD28.
  • LAG-3 inhibition: Resolves MHC-II–dependent exhaustion unaddressed by PD-1 blockade.Clinical trials (e.g., LEAP-002 in HCC) explore pembrolizumab with VEGF inhibitors (e.g., lenvatinib), which normalize vasculature and reduce Treg infiltration, enhancing T-cell access [10].

Table 5: Co-Signaling Pathways Modulated by Pembrolizumab

PathwayMechanism of Interaction with PD-1Therapeutic Synergy
CD28PD-1 inhibits CD28 phosphorylation; pembrolizumab restores PI3K-AKT signalingEnhances TCR signal duration and T-cell survival
CTLA-4Competes with CD28 for B7 ligands; independent of PD-1Dual blockade improves T-cell priming and Treg reduction
LAG-3Co-upregulated with PD-1 during exhaustion; distinct ligandsDual α-PD-1/α-LAG-3 improves effector T-cell function
VEGFPromotes immunosuppressive angiogenesis; upregulates PD-L1VEGF inhibitors normalize vasculature and enhance T-cell infiltration

Compounds Mentioned:

  • Pembrolizumab
  • Nivolumab
  • Atezolizumab
  • Cemiplimab
  • Dostarlimab
  • Toripalimab
  • Lenvatinib
  • IFN-γ
  • TGF-β
  • IL-2

Properties

CAS Number

1374853-91-4

Product Name

Pembrolizumab

Molecular Formula

NA

Molecular Weight

NA

Synonyms

Lambrolizumab;Pembrolizumab

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.